trans-4-(p-Chlorophenyl)-1-acetylcyclohexane
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Overview
Description
trans-4-(p-Chlorophenyl)-1-acetylcyclohexane: is an organic compound characterized by the presence of a cyclohexane ring substituted with a p-chlorophenyl group and an acetyl group
Scientific Research Applications
Chemistry: In chemistry, trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
Target of Action
Trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, also known as Atovaquone , is a hydroxynaphthoquinone . Its primary targets are the cytochrome bc1 complex (Complex III) in Plasmodium species . This complex plays a crucial role in the mitochondrial electron transport chain, which is essential for ATP production .
Mode of Action
Atovaquone acts by inhibiting the electron transport in the mitochondria of the malaria parasites . It collapses the mitochondrial membrane potential (ΔΨ m) when used in combination with proguanil . This inhibition disrupts the energy production of the parasite, leading to its death .
Biochemical Pathways
The compound affects the mitochondrial electron transport chain, specifically the cytochrome bc1 complex . By inhibiting this complex, it disrupts the parasite’s energy metabolism, leading to its death . The compound also has a synergistic effect with proguanil, enhancing the collapse of ΔΨ m in malaria parasites .
Result of Action
The primary result of Atovaquone’s action is the death of the malaria parasite. By inhibiting the mitochondrial electron transport chain, it disrupts the parasite’s energy metabolism, leading to its death . The compound is effective in treating malaria, with little evidence of the emergence of resistance .
Action Environment
The action of Atovaquone can be influenced by various environmental factors. For instance, the presence of other drugs such as proguanil can enhance its effect . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane typically involves the Diels-Alder reaction, where butadiene reacts with p-chlorostyrene to form the cyclohexane ring . The reaction conditions often include the use of a solvent such as diethyl ether or 1,2-dichloroethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: trans-4-(p-Chlorophenyl)-1-acetylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Halogenation or nitration reactions can introduce additional substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Formation of p-chlorobenzoic acid.
Reduction: Formation of p-chlorophenylcyclohexanol.
Substitution: Formation of p-chlorophenyl derivatives with additional halogen or nitro groups.
Comparison with Similar Compounds
4-Chlorophenol: An organic compound with a similar aromatic ring structure but lacking the cyclohexane and acetyl groups.
Atovaquone: A hydroxynaphthoquinone with a similar p-chlorophenyl group but different overall structure and applications.
Uniqueness: trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is unique due to its combination of a cyclohexane ring, p-chlorophenyl group, and acetyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and materials science .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)cyclohexyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHSIPCMAJDSGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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